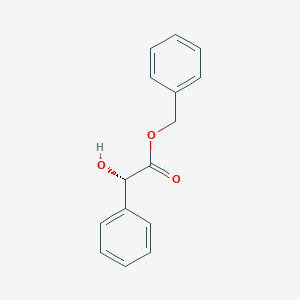

(S)-benzyl 2-hydroxy-2-phenylacetate

Beschreibung

Overview of Chiral Molecules in Advanced Chemical Synthesis

Chirality, a term derived from the Greek word for hand, describes the property of a molecule that is non-superimposable on its mirror image. numberanalytics.comquora.com These mirror images are known as enantiomers. gauthmath.com In the realm of advanced chemical synthesis, chirality is a fundamental concept with profound implications. numberanalytics.com The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its physical, chemical, and biological properties. numberanalytics.comquora.comgauthmath.com

The significance of chirality is particularly evident in biological systems, where molecules like amino acids and sugars are chiral. gauthmath.com Enzymes and receptors within the body are often stereospecific, meaning they interact differently with each enantiomer of a chiral compound. numberanalytics.comfiveable.me This specificity is critical in pharmacology, as one enantiomer of a drug may elicit a desired therapeutic effect while the other could be inactive or even harmful. gauthmath.comfiveable.me The infamous case of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, tragically underscored the importance of chirality in drug development. numberanalytics.comgauthmath.com

Consequently, the ability to control chirality during chemical synthesis is paramount. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, has become a cornerstone of modern organic chemistry. numberanalytics.com This control allows chemists to create complex molecules with specific biological activities, such as pharmaceuticals and natural products, with greater precision and safety. numberanalytics.comgauthmath.com

The Role of α-Hydroxy Esters as Key Chiral Intermediates in Organic Chemistry

Within the vast landscape of chiral molecules, α-hydroxy esters stand out as particularly valuable chiral intermediates. These compounds possess a hydroxyl group and an ester group attached to the same carbon atom, which is often a stereocenter. This unique arrangement of functional groups provides a versatile platform for a wide array of chemical transformations.

The presence of both a hydroxyl and an ester group allows for selective modifications, making them ideal starting materials or key building blocks in the synthesis of more complex molecules. The hydroxyl group can be oxidized, protected, or converted into other functional groups, while the ester can be hydrolyzed, reduced, or transformed into amides, among other reactions. This functional group compatibility and reactivity make α-hydroxy esters highly sought after in multi-step synthetic sequences.

Specific Significance of (S)-Benzyl 2-Hydroxy-2-phenylacetate in Academic Research Contexts

This compound, also known as (S)-benzyl mandelate (B1228975), is a specific α-hydroxy ester that has garnered considerable attention in academic research. Its structure, featuring a chiral center bearing a hydroxyl group, a phenyl group, and a benzyl (B1604629) ester, makes it a valuable model system and synthetic intermediate.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| Melting Point | 107°C |

| Boiling Point | 386.8°C at 760 mmHg |

| Appearance | Solid |

Data sourced from GenoChem World geno-chem.com

Research involving this compound often revolves around the development of new synthetic methodologies. For example, studies have focused on its synthesis via the enantioselective reduction of the corresponding ketoester, benzyl benzoylformate. These investigations explore various catalytic systems, including enzymatic and chemo-catalytic approaches, to achieve high enantiomeric excess of the desired (S)-enantiomer.

Furthermore, the resolution of racemic benzyl mandelate is another area of active research. google.commissouri.edursc.org This involves separating the (R) and (S) enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent. google.commissouri.edu Such studies contribute to the broader understanding of chiral recognition and separation techniques.

In the context of organic synthesis, this compound serves as a chiral building block for the preparation of other enantiomerically pure compounds. The stereocenter in (S)-benzyl mandelate can be transferred to new molecules, making it a valuable starting material in the total synthesis of complex natural products and pharmaceuticals.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKWZVQEMSKSBU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044499 | |

| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62173-99-3 | |

| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Benzyl 2 Hydroxy 2 Phenylacetate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to the desired enantiomer, often minimizing the need for resolution steps. Key strategies include the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Enantioselective Synthesis

The direct enantioselective synthesis of (S)-benzyl 2-hydroxy-2-phenylacetate can be achieved through the asymmetric reduction of a prochiral precursor, benzyl (B1604629) benzoylformate. This transformation is often facilitated by chiral catalysts, which create a chiral environment, favoring the formation of one enantiomer over the other.

One prominent approach involves the use of chiral transition metal complexes. For instance, rhodium-based catalysts, in conjunction with chiral ligands, have been investigated for the asymmetric hydrogenation of α-keto esters. While specific data for the synthesis of this compound is not extensively documented in readily available literature, analogous reactions provide insight into the potential efficacy of this method. For example, the asymmetric hydrogenation of various α-keto esters using rhodium catalysts with chiral phosphine (B1218219) ligands has demonstrated high yields and enantioselectivities.

Another strategy involves organocatalysis, where a small organic molecule acts as the chiral catalyst. Cinchona alkaloids and their derivatives have been successfully employed in the enantioselective addition of nucleophiles to α-keto esters. These catalysts can activate the substrate and control the facial selectivity of the attack, leading to the desired enantiomer.

The development of highly selective and active chiral catalysts remains an active area of research. The ideal catalyst would provide high enantiomeric excess (ee) and yield under mild reaction conditions.

Chiral Auxiliary-Based Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established method involves the use of Evans oxazolidinone auxiliaries. google.com These auxiliaries are acylated with a suitable precursor, and the resulting chiral imide directs the stereochemistry of subsequent reactions, such as alkylations or aldol (B89426) additions. For the synthesis of this compound, a strategy could involve the attachment of a glyoxylate (B1226380) derivative to a chiral oxazolidinone. Subsequent reduction of the ketone would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Finally, cleavage of the auxiliary would afford the target compound. While this approach is synthetically robust, it requires additional steps for the attachment and removal of the auxiliary.

Pseudoephedrine is another effective chiral auxiliary. psu.edu It can be converted to a chiral amide, which then directs the stereoselective addition of a phenyl group to an appropriate electrophile. The resulting diastereomer can then be cleaved to yield the desired (S)-α-hydroxy acid, which can be subsequently esterified to this compound.

The choice of chiral auxiliary is critical and depends on the specific reaction, with the goal of maximizing diastereoselectivity and ensuring facile removal without racemization.

Enzymatic and Biocatalytic Routes

Enzymes and biocatalysts offer a green and highly selective alternative to traditional chemical synthesis. Their ability to operate under mild conditions and with high enantioselectivity makes them attractive for the production of chiral compounds like this compound.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions in a single synthetic sequence. This approach can be particularly effective for the synthesis of this compound.

A representative chemoenzymatic strategy could involve the chemical synthesis of racemic benzyl mandelate (B1228975), followed by an enzymatic kinetic resolution. For example, racemic mandelic acid can be esterified with benzyl alcohol using standard chemical methods. The resulting racemic benzyl mandelate is then subjected to enzymatic hydrolysis, where a lipase (B570770) selectively hydrolyzes one enantiomer, leaving the other enantiomer, in this case, this compound, in high enantiomeric purity.

This combination of a non-selective chemical step with a highly selective enzymatic step provides an efficient route to the desired enantiopure product.

Biocatalytic Resolution Techniques for Enantiomer Enrichment

Kinetic resolution is a widely used biocatalytic technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with an enzyme. For the production of this compound, the kinetic resolution of racemic benzyl mandelate is a key strategy.

Lipases are the most commonly used enzymes for this purpose, with Candida antarctica lipase B (CALB) being particularly effective. scielo.org.co In a typical resolution, racemic benzyl mandelate is subjected to hydrolysis in the presence of CALB. The enzyme preferentially hydrolyzes the (R)-enantiomer to (R)-mandelic acid, leaving the unreacted this compound with high enantiomeric excess.

The efficiency of the resolution is influenced by various factors, including the choice of enzyme, solvent, temperature, and acylating agent in the case of transesterification. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value is desirable for an efficient resolution.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid Esters

| Enzyme Source | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess of Remaining Ester (ee %) | E-value |

| Pseudomonas cepacia | Methyl mandelate | Hydrolysis | ~50 | >98 (S) | >100 |

| Candida antarctica B | Methyl mandelate | Hydrolysis | ~50 | >99 (R) | >200 |

| Pseudomonas sp. | Methyl mandelate | Acylation | ~60 | >98 (R) | - |

Note: Data presented is for the closely related methyl mandelate, illustrating the potential for high enantioselectivity in the resolution of mandelic acid esters. The specific enantiomer obtained depends on the enzyme and reaction conditions.

Conventional Chemical Synthesis Routes with Directed Stereocontrol

While asymmetric and enzymatic methods are often preferred for their high enantioselectivity, conventional chemical synthesis can also be adapted to produce enantiomerically enriched this compound through stereocontrolled strategies.

One such approach is the diastereoselective reduction of a chiral α-keto ester derived from a chiral alcohol. For instance, benzoylformic acid can be esterified with a chiral alcohol, such as (-)-menthol or (-)-8-phenylmenthol. The resulting diastereomeric ester can then be reduced using a standard reducing agent like sodium borohydride. The chiral environment provided by the alcohol directs the hydride attack, leading to a preponderance of one diastereomer of the mandelate ester. Subsequent transesterification with benzyl alcohol would then yield the desired this compound. The diastereomeric excess achieved depends on the choice of the chiral alcohol and the reaction conditions.

Another strategy involves the use of the chiral pool, where a readily available chiral starting material is converted into the target molecule. For example, (S)-mandelic acid, which can be obtained through various resolution methods, can be directly esterified with benzyl alcohol to produce this compound. This is a straightforward and efficient method, provided that the enantiomerically pure starting material is accessible.

Esterification of Optically Active Mandelic Acid Derivatives

The direct esterification of (S)-mandelic acid with benzyl alcohol is a straightforward approach to obtaining this compound. To maintain the stereochemical integrity of the starting material, enzymatic catalysis has emerged as a superior method over traditional chemical catalysis, which often requires harsh conditions that can lead to racemization. Lipases, in particular, have demonstrated exceptional efficiency and enantioselectivity in this transformation.

Lipase-Catalyzed Esterification

Lipases are hydrolases that can catalyze esterification reactions in non-aqueous media. Candida antarctica lipase B (CALB) is one of the most widely used and effective biocatalysts for the synthesis of chiral esters. The enzyme's active site can differentiate between the enantiomers of a chiral substrate, leading to a highly enantioselective reaction.

In the synthesis of this compound, CALB catalyzes the esterification of (S)-mandelic acid with benzyl alcohol. The reaction is typically carried out in an organic solvent to shift the equilibrium towards the formation of the ester. The choice of solvent can influence the enzyme's activity and selectivity.

Several research findings have highlighted the utility of lipases in the kinetic resolution of mandelic acid and its derivatives through esterification. tandfonline.com For instance, the acylation of methyl (RS)-mandelates with vinyl acetate (B1210297) using Pseudomonas sp. lipase resulted in the recovery of the (R)-mandelate with high enantiomeric excess (≥98% ee) at approximately 60% conversion. tandfonline.com This demonstrates the high enantioselectivity of lipases in reactions involving mandelate esters. While this specific study focused on a kinetic resolution to obtain the (R)-enantiomer, the principles are directly applicable to the esterification of an already-enantiopure starting material like (S)-mandelic acid to yield the corresponding (S)-ester with high fidelity.

The general conditions for such a lipase-catalyzed esterification involve incubating the (S)-mandelic acid and benzyl alcohol with the lipase in a suitable organic solvent at a controlled temperature. The use of an acyl donor like vinyl acetate in a transesterification reaction can also be employed to drive the reaction to completion. nih.gov

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-Mandelic Acid, Benzyl Alcohol | Candida antarctica Lipase B (CALB) | Toluene | 40-60 | High | >99 | Conceptualized from walshmedicalmedia.comdiva-portal.org |

| (RS)-Methyl Mandelate, Vinyl Acetate | Pseudomonas sp. Lipase | Isopropyl Ether | Room Temp. | ~40 (for S-ester) | ≥97 | tandfonline.com |

| (S)-Perillyl alcohol, Acetic acid | Candida antarctica Lipase B (Novozym 435) | MTBE/ACN | 37 | High | N/A | researchgate.net |

| Racemic Alcohols, Vinyl Acetate | Candida antarctica Lipase A (CLEA) | Ionic Liquid | N/A | 48.9 (conversion) | 96.9 (product ee) | researchgate.net |

This table presents representative data for lipase-catalyzed esterifications of mandelic acid derivatives and other chiral alcohols to illustrate the general effectiveness of this methodology. Specific yield and ee for the direct esterification of (S)-mandelic acid with benzyl alcohol would be expected to be high based on these findings.

Stereoselective Reduction of Benzyl Phenylglyoxylate (B1224774) Analogues

An alternative and powerful strategy for the synthesis of this compound is the asymmetric reduction of a prochiral ketone, specifically benzyl phenylglyoxylate. This approach creates the chiral center in the reduction step, requiring a highly stereoselective reducing agent or catalyst.

Corey-Itsuno Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a preeminent method for the enantioselective reduction of ketones to chiral secondary alcohols. wikipedia.org The reaction employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). wikipedia.orgnih.gov

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. An intramolecular hydride transfer from the borane to the carbonyl carbon occurs via a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity. wikipedia.org The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used. For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically employed.

The CBS reduction is known for its broad substrate scope, high enantioselectivity, and mild reaction conditions. chem-station.com It has been successfully applied to the reduction of a wide variety of ketones, including α-keto esters, which are structurally analogous to benzyl phenylglyoxylate. acgpubs.orgyoutube.com For example, the reduction of methyl phenylglyoxylate to methyl mandelate has been achieved with high enantioselectivity using a chiral catalyst. youtube.com

The synthesis of this compound via this method would involve the treatment of benzyl phenylglyoxylate with a borane reagent in the presence of a catalytic amount of an (R)-oxazaborolidine catalyst.

| Ketone Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Acetophenone | (S)-Oxazaborolidine/BH₃·THF | THF | Room Temp. | High | 94-97 | organic-chemistry.orgorganic-chemistry.org |

| α-Tetralone | (S)-Oxazaborolidine/BH₃·THF | Toluene | -78 | 95 | 98 | chem-station.com |

| 1,1,1-Trichloro-2-keto compound | CBS Catalyst/BH₃ | THF | N/A | High | High | wikipedia.org |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS catalyst/BH₃ | N/A | N/A | 89 | 91 | wikipedia.org |

This table showcases the general effectiveness of the Corey-Itsuno reduction for various ketones, indicating its high potential for the stereoselective reduction of benzyl phenylglyoxylate to this compound.

Stereochemical Control and Enantiopurity in the Synthesis and Handling of Benzyl 2 Hydroxy 2 Phenylacetate

Strategies for Achieving High Enantiomeric Excess in Synthesis

Achieving a high enantiomeric excess (ee) is a primary goal in the synthesis of (S)-benzyl 2-hydroxy-2-phenylacetate. Various strategies have been developed to this end, primarily focusing on enantioselective catalysis.

One prominent method involves the use of enzymes, such as lipases, to catalyze the esterification or transesterification of mandelic acid and its derivatives. psu.edu Lipases, particularly from sources like Pseudomonas sp. and Penicillium roqueforti, have demonstrated high enantioselectivity in these reactions. psu.edu For instance, the lipase-catalyzed acylation of methyl p-substituted mandelates with vinyl acetate (B1210297) has been shown to produce the corresponding (R)-mandelates with over 98% ee, leaving the desired (S)-enantiomer as the unreacted substrate. psu.edu

Another approach is the use of chiral auxiliaries. ub.edu These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the formation of the desired enantiomer with high diastereoselectivity. ub.edu

Dynamic kinetic resolution (DKR) is a powerful strategy that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. ub.edursc.org This allows for a theoretical yield of 100% for the desired enantiomer. For mandelic acid, mandelate (B1228975) racemases can be used to perform the racemization step in conjunction with an enantioselective resolution process. rsc.org

Enantioselective Synthesis Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Enzymatic Resolution | Utilization of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. psu.edu | High enantioselectivity, mild reaction conditions. psu.edu |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. ub.edu | High diastereoselectivity, auxiliary can often be recovered. ub.edu |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution with in-situ racemization of the undesired enantiomer. ub.edursc.org | Potential for 100% theoretical yield of the desired enantiomer. rsc.org |

Chiral Resolution Techniques for Benzyl (B1604629) 2-Hydroxy-2-phenylacetate Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org For benzyl 2-hydroxy-2-phenylacetate, which is an ester of mandelic acid, several techniques are applicable.

Enzymatic Kinetic Resolution: As mentioned previously, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. psu.eduscielo.br Lipases are commonly employed for the kinetic resolution of mandelic acid esters through enantioselective transesterification. psu.edu For example, lipases from Pseudomonas cepacia and Penicillium roqueforti have shown excellent enantioselectivities in the deacylation of acylated mandelates. psu.edu

Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic mandelic acid (a precursor to benzyl 2-hydroxy-2-phenylacetate) with an enantiomerically pure chiral resolving agent, typically a chiral amine like brucine, strychnine, or (R)-1-phenylethylamine. libretexts.org This reaction forms a mixture of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of mandelic acid can be recovered by treatment with a strong acid. libretexts.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to separate enantiomers. researchgate.net The enantiomers interact differently with the chiral environment, leading to different retention times and thus separation. While effective, this method is often more expensive and may be less suitable for large-scale separations compared to crystallization methods.

Chiral Resolution Techniques

| Technique | Principle | Application to Benzyl 2-Hydroxy-2-phenylacetate |

|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. psu.eduscielo.br | Lipase-catalyzed transesterification of the corresponding mandelate ester. psu.edu |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. libretexts.org | Reaction of the precursor, mandelic acid, with a chiral amine. libretexts.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary or mobile phase. researchgate.net | Analytical or preparative separation of the enantiomers. |

Factors Influencing Stereoselectivity in Synthetic Pathways

Several factors can significantly influence the stereoselectivity of the synthetic pathways leading to this compound.

Temperature: In many enantioselective reactions, temperature plays a crucial role. Lowering the reaction temperature can often enhance the enantioselectivity. For instance, in the enantioselective synthesis of phenylacetamides using penicillin G acylase, decreasing the temperature to 4°C resulted in a significant increase in the enantiomeric ratio. nih.gov

Catalyst: The choice of catalyst is critical. In enzyme-catalyzed reactions, the source of the enzyme (e.g., the specific microorganism) can have a profound effect on both the reaction rate and the enantioselectivity. psu.edu For non-enzymatic catalytic reactions, the structure of the chiral ligand or catalyst is a key determinant of the stereochemical outcome.

Solvent: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the transition state energies of the competing pathways and ultimately the enantioselectivity. For lipase-catalyzed reactions, solvents with moderate polarity, such as isopropyl ether and benzene, have been found to be effective. psu.edu

Substrate Structure: The structure of the substrate, including the nature of any substituents, can also impact stereoselectivity. In the lipase-catalyzed resolution of mandelic acid derivatives, the ester moiety of the mandelate was found to affect both the activity and the enantioselectivity of the enzyme. psu.edu

Factors Affecting Stereoselectivity

| Factor | Influence on Stereoselectivity |

|---|---|

| Temperature | Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between diastereomeric transition states. nih.gov |

| Catalyst | The choice of enzyme or chiral catalyst is a primary determinant of the stereochemical outcome. psu.edu |

| Solvent | The polarity and nature of the solvent can affect the conformation of reactants and catalysts, thereby influencing enantioselectivity. psu.edu |

| Substrate Structure | Steric and electronic properties of the substrate can impact the interaction with the catalyst and thus the stereoselectivity. psu.edu |

Applications of S Benzyl 2 Hydroxy 2 Phenylacetate As a Versatile Chiral Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent chirality of (S)-benzyl 2-hydroxy-2-phenylacetate makes it an invaluable starting material for the synthesis of more complex chiral molecules. Its structure provides a scaffold upon which chemists can build, ensuring the stereochemical integrity of the final product. The benzyl (B1604629) ester functionality offers a convenient protecting group for the carboxylic acid, which can be selectively removed under mild conditions, typically through hydrogenolysis.

One notable application is its use as a reactant in the synthesis of other valuable chiral synthons. For instance, it can be employed in the preparation of optically pure monomethyl esters of 3-[(tert-butyldimethylsilyl)oxy]pentanedioic acid. These compounds are themselves important intermediates in the synthesis of various pharmaceuticals, including HMG-CoA reductase inhibitors chemicalbook.com. The synthesis involves a series of reactions where the stereocenter of the mandelate (B1228975) ester directs the formation of new stereocenters in the target molecule.

Furthermore, the hydroxyl group of this compound can be modified to introduce other functionalities. For example, it can undergo deoxyfluorination to produce benzyl (S)-2-fluoro-2-phenylacetate chemicalbook.com. This transformation is significant as the introduction of a fluorine atom can dramatically alter the biological activity of a molecule, a strategy often employed in medicinal chemistry to enhance metabolic stability and binding affinity.

The general synthetic utility of this compound is highlighted by its role as a starting point for creating molecules with multiple stereocenters. In a Pd/Cu co-catalyzed asymmetric benzylic substitution reaction, derivatives of benzylic alcohols with two stereocenters can be efficiently produced with high diastereo- and enantioselectivities nih.gov. While this example illustrates a broader methodology, chiral benzyl alcohol derivatives like this compound are key to accessing such complex structures.

Intermediate in the Preparation of Pharmaceutical Lead Compounds

The structural motifs present in this compound are frequently found in biologically active molecules, making it a common intermediate in pharmaceutical synthesis.

Chiral phenylglycine and its derivatives are non-proteinogenic amino acids that are core components of numerous pharmaceuticals, including semi-synthetic antibiotics and dipeptidyl peptidase 4 (DPP-4) inhibitors for type 2 diabetes nih.govnih.gov. (S)-mandelic acid, the precursor to this compound, is a key starting material for the synthesis of these derivatives.

One synthetic route involves the conversion of mandelic acid to phenylglycine through a one-step reaction with an amidosulfuric acid google.com. The benzyl ester of mandelic acid can be similarly utilized, with the ester group serving as a protected carboxylic acid that can be deprotected in the final steps of the synthesis. The stereochemistry at the alpha-carbon of the mandelate is crucial for obtaining the desired enantiomer of the phenylglycine derivative.

The following table summarizes the synthesis of D-phenylglycine from D-mandelic acid, a process analogous to what would be used for the (S)-enantiomer.

| Starting Material | Reagents | Product | Key Transformation |

| D-Mandelic Acid | Deionized water, strong ammonia water, amidosulfuric acid | D-Phenylglycine | One-step amination |

Table 1: Synthesis of D-Phenylglycine from D-Mandelic Acid.

α-Hydroxyamides are important structural motifs in various biologically active compounds and can be synthesized from α-hydroxy esters like this compound. An enzyme-catalyzed amidation reaction of benzyl (R)-(-)-mandelate has been shown to produce (S)-α-Hydroxy-N-(2-phenylethyl)benzenepropanamide chemicalbook.com. This demonstrates a direct and stereoselective pathway to α-hydroxyamides.

A general method for synthesizing α-hydroxyamides involves the reaction of an amide with an alkali in dimethyl sulfoxide google.com. While this patent describes a general procedure, α-hydroxy esters are common precursors to these structures through aminolysis. A two-step enzymatic process has also been described where an α-oxo ester is first reduced to a chiral α-hydroxy ester, which then undergoes a lipase-catalyzed aminolysis to yield the corresponding chiral α-hydroxy amide researchgate.net.

HMG-CoA reductase inhibitors, commonly known as statins, are a class of drugs used to lower cholesterol levels nih.gov. The synthesis of these complex molecules often involves chiral intermediates. Benzyl (R)-(-)-mandelate is employed as a reactant to synthesize optically pure (R)-monomethyl esters of 3-[(tert-butyldimethylsilyl)oxy]pentanedioic acid, which are key intermediates in the preparation of HMG-CoA reductase inhibitors chemicalbook.com. The stereocenter from the mandelate ester is transferred to the final product, highlighting its importance as a chiral building block in this context. While the (R)-enantiomer is specified in this synthesis, the principle of using a chiral mandelate ester as a starting material is clearly demonstrated.

The scaffold of this compound is relevant to the synthesis of antiviral compounds. For instance, N-substituted benzyl matrinic acid derivatives have been synthesized and evaluated for their anti-Hepatitis C virus (HCV) activity nih.gov. While not a direct use of the title compound, this illustrates the importance of the benzyl and phenylacetate (B1230308) moieties in the design of HCV inhibitors.

More directly, the synthesis of HCV polymerase inhibitors has been a significant area of research nih.gov. The molecular structures of many direct-acting antiviral agents for HCV contain chiral centers and aromatic groups where derivatives of mandelic acid can serve as starting materials or key intermediates ekb.egembopress.org. The synthesis of these inhibitors often involves the coupling of various chiral fragments, and this compound represents a readily available source of chirality for constructing these complex molecules.

Utilization in Fine Chemical Synthesis

Beyond the pharmaceutical industry, this compound and related mandelate esters are utilized in the broader field of fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in agrochemicals, fragrances, and specialty polymers.

A notable application in the agrochemical sector is the use of mandelic acid esters as intermediates in the production of herbicides. A German patent describes the production of mandelate esters through the alcoholysis of mandelonitrile compounds, with the resulting esters being used as intermediates for herbicides rcsb.org. This indicates a significant industrial application of this class of compounds outside of pharmaceuticals.

The following table provides an overview of the applications of this compound and its related compounds as a versatile chiral building block.

| Application Area | Specific Use | Resulting Compound/Structure |

| Complex Organic Molecule Synthesis | Precursor for other chiral synthons | Optically pure monomethyl esters of 3-[(tert-butyldimethylsilyl)oxy]pentanedioic acid |

| Introduction of fluorine | Benzyl (S)-2-fluoro-2-phenylacetate | |

| Pharmaceutical Intermediate | Derivatization | Chiral Phenylglycine Derivatives |

| Amidation | α-Hydroxyamide Structures | |

| Precursor in multi-step synthesis | HMG-CoA Reductase Inhibitors | |

| Scaffold for antiviral agents | Hepatitis C Virus Inhibitors | |

| Fine Chemical Synthesis | Agrochemical intermediate | Herbicides |

Table 2: Summary of Applications of this compound and Related Compounds.

Contributions to Asymmetric Catalysis Research

This compound, also known as benzyl (S)-mandelate, and its derivatives serve as valuable chiral building blocks in the field of asymmetric catalysis. The inherent chirality of the mandelate core provides a powerful tool for chemists to control the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically enriched products. Research in this area has demonstrated the utility of mandelate derivatives as chiral auxiliaries, which are temporarily incorporated into a reactant molecule to direct the stereoselectivity of a reaction.

One notable area of research involves the use of (S)-mandelate as a chiral auxiliary in the dynamic kinetic resolution of α-bromo esters for the asymmetric synthesis of valuable organic compounds. This methodology leverages the chiral influence of the mandelate group to control the formation of new stereocenters with high selectivity.

Detailed Research Findings:

A significant study in this domain explored the dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution reactions. In this work, various alkyl amine nucleophiles were reacted with α-bromo esters bearing the (S)-mandelate chiral auxiliary. These reactions, conducted in the presence of tetrabutylammonium iodide (TBAI) and diisopropylethylamine (DIEA), yielded α-amino esters with high diastereoselectivity.

Furthermore, the research demonstrated a practical application of this method in the asymmetric synthesis of 3-substituted morpholin-2-ones. This was achieved through the substitution of the α-bromo esters with N-substituted 2-aminoethanol nucleophiles, which was followed by a spontaneous cyclization to form the desired morpholin-2-one products with good to excellent enantiomeric ratios.

The success of these reactions hinges on the ability of the (S)-mandelate auxiliary to effectively bias the approach of the nucleophile to one face of the reactive intermediate, leading to the preferential formation of one diastereomer. This diastereoselectivity is then translated into high enantioselectivity in the final product after the removal of the chiral auxiliary.

The following data tables summarize the key findings from this research, illustrating the effectiveness of the (S)-mandelate chiral auxiliary in controlling stereoselectivity in nucleophilic substitution and the synthesis of morpholin-2-ones.

Interactive Data Table: Asymmetric Synthesis of α-Amino Esters using (S)-Mandelate Auxiliary

| Entry | Amine Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzylamine (B48309) | α-(Benzylamino) ester | 75 | 92:8 |

| 2 | Dibenzylamine | α-(Dibenzylamino) ester | 81 | 97:3 |

| 3 | Allylamine | α-(Allylamino) ester | 72 | 90:10 |

| 4 | Isopropylamine | α-(Isopropylamino) ester | 68 | 88:12 |

Interactive Data Table: Asymmetric Synthesis of 3-Substituted Morpholin-2-ones

| Entry | N-Substituted 2-Aminoethanol | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | N-Benzyl-2-aminoethanol | 3-Benzylmorpholin-2-one | 78 | 93:7 |

| 2 | N-Methyl-2-aminoethanol | 3-Methylmorpholin-2-one | 75 | 90:10 |

| 3 | N-Allyl-2-aminoethanol | 3-Allylmorpholin-2-one | 73 | 91:9 |

| 4 | N-Propyl-2-aminoethanol | 3-Propylmorpholin-2-one | 70 | 89:11 |

These findings underscore the significant contribution of this compound and its derivatives as chiral building blocks in advancing the field of asymmetric catalysis. The ability to utilize these compounds as effective chiral auxiliaries opens up avenues for the efficient and highly selective synthesis of a wide range of enantiomerically pure molecules.

Reaction Chemistry and Functional Group Transformations of Benzyl 2 Hydroxy 2 Phenylacetate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in (S)-benzyl 2-hydroxy-2-phenylacetate is a key site for various chemical modifications, including acylation and substitution reactions. These transformations are fundamental for the synthesis of more complex molecules and for the introduction of different functional groups.

One notable transformation of the hydroxyl group is its conversion to a fluoro group through deoxyfluorination. For instance, the reaction of benzyl (B1604629) (S)-(+)-mandelate with reagents like AlkylFluor can yield benzyl (R)-2-fluoro-2-phenylacetate. chemicalbook.com This reaction proceeds with an inversion of stereochemistry, a characteristic feature of an S(_N)2 mechanism.

Furthermore, the hydroxyl group can undergo acylation to form a new ester linkage. For example, it can be acylated with ibuprofen (B1674241) to produce O-ibuprofenylmandelic acid. chemicalbook.com This type of reaction is crucial for creating prodrugs or modifying the biological activity of the parent molecule.

Transformations at the Ester Moiety

The ester functional group is another reactive center in this compound, susceptible to nucleophilic attack at the carbonyl carbon. This allows for transformations such as hydrolysis, transesterification, and amidation, leading to the formation of carboxylic acids, different esters, and amides, respectively.

The hydrolysis of the benzyl ester to the corresponding mandelic acid can be achieved under acidic or basic conditions. For instance, treatment of an aqueous solution of an alkali metal mandelate (B1228975) with a strong acid like hydrochloric acid liberates mandelic acid. google.com The rate of hydrolysis of benzyl esters can be influenced by the substituents on the aromatic ring and the reaction conditions. Studies on various benzyl esters have shown that the rate of hydrolysis is dependent on the nature of the acyl group. archive.org

Transesterification offers a route to diversify the ester group by reacting this compound with different alcohols in the presence of a suitable catalyst. While direct transesterification data for this compound is not extensively detailed in the provided search results, the transesterification of related esters provides valuable insights. For example, β-keto esters have been efficiently transesterified with various alcohols, including benzyl alcohol, using silica-supported boric acid as a catalyst. nih.gov Similarly, the transesterification of diethyl malonate with benzyl alcohol has been studied using modified zirconia catalysts. researchgate.net An acyltransferase from Mycobacterium smegmatis (MsAcT) has also been shown to catalyze the transesterification of benzyl alcohol with various acyl donors in an aqueous buffer. researchgate.net

| Acyl Donor | Catalyst | Conditions | Product | Reference |

| Vinyl acetate (B1210297) | MsAcT | KPi buffer (200 mM, pH 7.5), 10 mM benzyl alcohol, 100 mM acyl donor, 1 hour, 21 °C | Benzyl acetate | researchgate.net |

| Phenyl acetate | MsAcT | KPi buffer (200 mM, pH 7.5), 10 mM benzyl alcohol, 100 mM acyl donor, 1 hour, 21 °C | Benzyl acetate | researchgate.net |

| Ethyl acetate | MsAcT | KPi buffer (200 mM, pH 7.5), 10 mM benzyl alcohol, 100 mM acyl donor, 1 hour, 21 °C | Benzyl acetate | researchgate.net |

| Methyl acetoacetate | SiO₂–H₃BO₃ | Solvent-free, 100 °C, 2.5 h | Benzyl acetoacetate | nih.gov |

| Diethyl malonate | Sulfated Zirconia (SZ) | 393 K, 5 h | Dibenzyl malonate and Benzyl ethyl malonate | researchgate.net |

The conversion of the ester to an amide is a highly valuable transformation in organic and medicinal chemistry. This can be achieved directly by reacting the ester with an amine, often in the presence of a catalyst. For example, various esters can be amidated with benzylamine (B48309) using a Nb₂O₅ catalyst under solvent-free conditions. researchgate.net

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine to form the amide. The direct amidation of phenylacetic acid derivatives with benzylamine derivatives has been successfully carried out using NiCl₂ as a catalyst. nih.gov Boric acid has also been shown to be an effective catalyst for the amidation of carboxylic acids with amines, preserving the integrity of stereogenic centers. orgsyn.org The synthesis of N-substituted amides from nitriles and primary amines in water has also been reported. researchgate.net

A specific example is the enzyme-catalyzed amidation of Benzyl (R)-(-)-mandelate with 2-phenylethanamine to produce (S)-α-Hydroxy-N-(2-phenylethyl)benzenepropanamide. chemicalbook.com

| Carboxylic Acid/Ester | Amine | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Phenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene, 110°C, 20 h | N-benzyl-2-phenylacetamide | 99.2% | nih.gov |

| 4-Fluorophenylacetic acid | Benzylamine | - | p-xylene, reflux | N-benzyl-2-(4-fluorophenyl)acetamide | - | rsc.org |

| Benzoic acid | Benzylamine | ZrCl₄ (10 mol%) | p-xylene, reflux | N-benzylbenzamide | 55% conversion | rsc.org |

| 4-Phenylbutyric acid | Benzylamine | Boric acid | Toluene, reflux | N-benzyl-4-phenylbutyramide | - | orgsyn.org |

| Methyl benzoate (B1203000) | Benzylamine | Nb₂O₅ | 150 °C, 24 h, solvent-free | N-benzylbenzamide | 85% | researchgate.net |

| Benzyl (R)-(-)-mandelate | 2-Phenylethanamine | Enzyme | - | (S)-α-Hydroxy-N-(2-phenylethyl)benzenepropanamide | - | chemicalbook.com |

Modifications of the Aromatic Phenyl Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents on each ring. The phenyl ring of the mandelate moiety is substituted with a hydroxyl and an ester group, while the benzyl group's phenyl ring is attached to an oxygen atom of the ester.

The hydroxyl group is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. The benzylic ester oxygen is also an ortho-, para-director, but its activating effect is modulated by the rest of the ester functionality. Therefore, electrophilic substitution reactions are expected to occur preferentially on the more activated ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. fiveable.melibretexts.orgncert.nic.in For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (–NO₂) onto one of the aromatic rings. mnstate.edu The exact position of substitution would depend on the interplay of the electronic and steric effects of the substituents. Similarly, halogenation with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom onto the ring. mnstate.edu The presence of halogen substituents on the mandelic acid portion has been explored, with compounds like 2-chloro-, 3-chloro-, 4-chloro-, 4-bromo-, and 4-fluoromandelic acid being utilized in resolution studies. nih.gov

Regioselective and Chemoselective Transformations

The presence of multiple functional groups in this compound makes regioselective and chemoselective transformations crucial for its synthetic utility.

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents, as discussed in the previous section. For example, in the case of nitration or halogenation, the reaction is expected to occur at the ortho or para positions of the more activated phenyl ring.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. For instance, the benzylic C-H bonds can be selectively oxidized. A manganese catalyst has been reported for the chemoselective oxidation of benzylic C-H bonds to ketones using H₂O₂, tolerating a wide range of functional groups, including esters and carboxylic acids. d-nb.info Similarly, the selective oxidation of benzylic alcohols to the corresponding carbonyl compounds can be achieved using various catalytic systems, such as alumina-supported nickel nanoparticles or NaOCl on silica (B1680970) gel. researchgate.netresearchgate.net This suggests that the secondary alcohol of this compound could potentially be oxidized to the corresponding α-keto ester.

Conversely, chemoselective reductions are also possible. For example, catalytic transfer hydrogenation using 10% Pd-C and 1,4-cyclohexadiene (B1204751) as a hydrogen donor can selectively debenzylate amines and reduce carbon-carbon double bonds while leaving benzyl ethers intact. lookchem.com The Lindlar catalyst is also known for its ability to selectively hydrogenate alkenes in the presence of benzyl ether and benzylamine functionalities. nih.gov These methods highlight the potential for selectively modifying one part of the molecule while preserving others. The chemoselective cleavage of benzyl ethers, esters, and carbamates can also be achieved using specific reagents like triethylsilane and palladium chloride. epa.gov

Analytical Techniques for the Characterization and Enantiomeric Purity Assessment of Benzyl 2 Hydroxy 2 Phenylacetate

Chromatographic Methods for Enantiomeric Resolution

Chromatographic techniques are fundamental in separating the enantiomers of benzyl (B1604629) 2-hydroxy-2-phenylacetate, allowing for the quantification of each stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a principal method for the enantioseparation of benzyl 2-hydroxy-2-phenylacetate and related compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A common approach involves the use of polysaccharide-based or cyclodextrin-derived CSPs. For instance, a method for the chiral separation of Benzyl-Mandelate (another name for benzyl 2-hydroxy-2-phenylacetate) has been developed using a Eurocel 01 column, which is a cellulose-based CSP. lcms.cz The separation is achieved under isocratic conditions with a mobile phase of methanol (B129727) containing 0.1% trifluoroacetic acid (TFA). lcms.cz

The effectiveness of the separation is influenced by the nature of the CSP and the mobile phase composition. For example, dinitrobenzoylphenylglycine (DNBPG) based CSPs have also been shown to be effective for the enantiomeric resolution of related chiral benzyl alcohols after derivatization. scirp.org The choice of mobile phase, often a mixture of hexane (B92381) and isopropanol (B130326) with an acidic modifier like TFA, is critical for optimizing the retention factors and resolution of the enantiomers. scirp.org

Interactive Data Table: HPLC Enantioseparation of Benzyl Mandelate (B1228975) Analogs

| Racemate | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) |

| Benzyl mandelate | Eurocel 01 | Methanol + 0.1% TFA | Not specified |

| Substituted benzyl alcohols (as benzoate (B1203000) derivatives) | Dinitrobenzoylphenylglycine (DNBPG) | Hexane/Isopropanol/TFA | Good to excellent |

Note: The separation factor (α) is a measure of the selectivity of the stationary phase for the two enantiomers. A value greater than 1 indicates separation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile chiral compounds like esters of mandelic acid. researchgate.net In chiral GC, the separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.netnih.gov

For the analysis of mandelates, various cyclodextrin-based CSPs have been investigated, including permethylated β-cyclodextrin (PMBCD) and heptakis(2,6-di-O-nonyl-3-O-trifluoroacetyl)-β-CD (DNTBCD). researchgate.net These phases have demonstrated broad and effective enantioselectivity for a range of mandelate analogs. researchgate.net The separation mechanism in chiral GC often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase through interactions like hydrogen bonding and inclusion phenomena. nih.gov

The choice of the specific cyclodextrin derivative and the operating conditions, such as temperature, significantly impact the enantiomeric resolution. researchgate.net Thermodynamic parameters can be determined from the chromatographic data to understand the chiral recognition mechanism. researchgate.net

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for confirming the chemical structure of (S)-benzyl 2-hydroxy-2-phenylacetate and for assigning its absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The chemical shifts and coupling constants of the protons and carbons in the molecule confirm the presence of the benzyl and phenylacetate (B1230308) moieties.

To determine the enantiomeric purity and assign the absolute configuration, chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs) are often employed in NMR spectroscopy. koreascience.kr When a chiral auxiliary is added to a solution of the racemic compound, it forms diastereomeric complexes that exhibit distinct NMR spectra. This allows for the quantification of each enantiomer.

For instance, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) has been used as a chiral derivatizing agent for the analysis of β-blockers, a class of compounds with structural similarities to benzyl 2-hydroxy-2-phenylacetate. koreascience.kr The resulting diastereomers show different chemical shifts in the ¹H NMR spectrum, enabling the determination of enantiomeric purity. koreascience.kr Another common chiral derivatizing agent is (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), which reacts with the hydroxyl group of the analyte to form diastereomeric esters with distinguishable NMR signals. elsevierpure.com

Mass Spectrometry (MS) in Mechanistic Studies

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In the context of this compound, MS can confirm the molecular formula (C₁₅H₁₄O₃). nih.gov

While standard MS is not inherently a chiral technique, it can be coupled with chiral separation methods like GC or HPLC (GC-MS and LC-MS) to provide mass information for the separated enantiomers. Furthermore, mass spectrometry plays a crucial role in mechanistic studies, for example, in understanding the fragmentation pathways of the molecule, which can provide indirect structural information.

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical and essential technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of an optically active substance. wikipedia.organton-paar.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under standardized conditions of concentration and path length. wikipedia.orgmasterorganicchemistry.com

For this compound, measuring the optical rotation provides a direct confirmation of its chiral nature. The sign of the rotation (positive or negative) indicates whether the compound is dextrorotatory (+) or levorotatory (-). wikipedia.org The magnitude of the specific rotation is a measure of the enantiomeric purity of the sample. A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture will have an optical rotation of zero. sigmaaldrich.com

The specific rotation is calculated using the following formula:

[α] = α / (l × c)

Where:

[α] is the specific rotation

α is the observed rotation in degrees

l is the path length of the polarimeter cell in decimeters (dm)

c is the concentration of the solution in g/mL masterorganicchemistry.com

The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line at 589 nm). wikipedia.org

Interactive Data Table: Physical Property of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Optical Rotation | The specific rotation value is a key parameter for its characterization. |

Crystallographic Methods for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule, such as this compound. This powerful analytical technique allows for the direct visualization of the three-dimensional arrangement of atoms within a crystal lattice, providing conclusive evidence of the spatial orientation of substituents around a stereocenter.

The determination of the absolute structure of a molecule is possible only if the compound crystallizes in a non-centrosymmetric space group. wikipedia.org Enantiomerically pure substances, by their nature, are chiral and must crystallize in one of the 65 Sohncke space groups, which lack inversion centers and mirror planes. uniba.it The process relies on the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.org When X-rays interact with the electrons of the atoms in the crystal, a small phase shift occurs. This effect is usually very small, especially for molecules containing only light atoms like carbon, hydrogen, and oxygen, but modern diffractometers and computational methods have made it possible to accurately determine the absolute configuration even for such compounds. wikipedia.org

A key parameter in the determination of the absolute configuration from single-crystal X-ray diffraction data is the Flack parameter. wikipedia.orgmdpi.com This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero indicates that the assigned absolute configuration is correct, while a value close to one suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin or other crystallographic issues. wikipedia.org

For the absolute configuration of this compound to be determined by X-ray crystallography, a single crystal of the pure enantiomer would be required. This crystal would be expected to crystallize in a non-centrosymmetric space group. By collecting diffraction data and analyzing the anomalous scattering effects, the absolute stereochemistry at the chiral center could be unequivocally assigned.

Below is the crystallographic data reported for the racemic (RS)-benzyl mandelate, which serves as an illustrative example of the type of data obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0627 (3) |

| b (Å) | 5.6494 (2) |

| c (Å) | 26.7944 (11) |

| β (°) | 94.130 (1) |

| Volume (ų) | 1217.30 (8) |

| Z | 4 |

| Temperature (K) | 150 (2) |

Mechanistic Insights and Theoretical Investigations Pertaining to Benzyl 2 Hydroxy 2 Phenylacetate

Mechanistic Studies of its Formation Pathways

The primary and most conventional pathway for the synthesis of benzyl (B1604629) 2-hydroxy-2-phenylacetate is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the treatment of a carboxylic acid with an alcohol. researchgate.netmdpi.com In this specific case, (S)-mandelic acid reacts with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to yield the corresponding ester and water. researchgate.net

The mechanism of the Fischer esterification proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of mandelic acid, significantly increasing the electrophilicity of the carbonyl carbon. researchgate.netmasterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate. researchgate.netgoogle.com

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of the benzyl alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester. researchgate.netmasterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to release the ester product and regenerate the acid catalyst. researchgate.net

Alternative, non-conventional pathways for the synthesis of related esters have also been explored. These include:

Enzymatic Synthesis: Lipase-catalyzed reactions, for instance, using enzymes like Candida antarctica lipase (B570770) B (CALB), can produce esters under mild conditions. mdpi.comnih.gov This method is noted for its high enantio- and regioselectivity. nih.gov The mechanism involves the formation of a tetrahedral intermediate at the enzyme's active site. nih.gov

Visible Light-Induced Oxidative Esterification: A transition-metal-free method has been developed for the synthesis of α-ketoesters from mandelic acid and alcohols using visible light. This reaction is proposed to proceed via a free radical pathway. rsc.org

Computational Chemistry and Molecular Modeling Studies

While specific computational studies exclusively focused on (S)-benzyl 2-hydroxy-2-phenylacetate are limited in publicly accessible literature, extensive theoretical work on its parent compound, mandelic acid, and its other esters provides significant insights. mdpi.comacs.org Density Functional Theory (DFT) calculations, a common quantum chemical method, have been employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of mandelic acid and its derivatives. researchgate.netmdpi.com

The three-dimensional structure and preferred conformation of this compound are dictated by a combination of steric hindrance and subtle stereoelectronic effects. Stereoelectronic effects are the result of the spatial arrangement of orbitals and the interactions between them, which can significantly influence molecular conformation and reactivity. mdpi.com

In esters, a key stereoelectronic interaction is the delocalization of a lone pair of electrons from the alkoxy oxygen into the π* antibonding orbital of the carbonyl group. This interaction contributes to the planarity of the ester group. The conformation around the C(O)-O bond is crucial. For this compound, the molecule contains a chiral center, a hydroxyl group, an ester functional group, and two phenyl rings, all of which influence its stable conformations.

Molecular modeling studies on related chiral esters of mandelic acid, such as (S)-propyl mandelate (B1228975) and (S)-isopropyl mandelate, have been used to explain enantiospecific interactions. acs.org These studies help in understanding how the chiral solvent molecules interact differently with the (R) and (S) enantiomers of mandelic acid, which has implications for crystallization kinetics. acs.org DFT calculations on mandelic acid itself have provided detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule, which are foundational for understanding the conformation of its esters. researchgate.netmdpi.com The presence of the α-hydroxy group is particularly important; studies on the metabolic chiral inversion of mandelic acid suggest the hydroxyl group's stereoelectronic properties can prevent certain enzymatic reactions that would otherwise occur. rsc.org

Table 1: Selected Calculated Properties for Mandelic Acid Data from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This data pertains to the parent carboxylic acid, not the benzyl ester.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.91 eV |

| LUMO Energy | -0.59 eV |

| Dipole Moment | 2.18 Debye |

Theoretical calculations are powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation barriers. While the general mechanism for Fischer esterification is well-established through experimental evidence, mdpi.com specific theoretical calculations detailing the energy profile for the reaction between (S)-mandelic acid and benzyl alcohol are not widely reported.

However, theoretical studies on Fischer esterification in general confirm the multi-step mechanism involving a tetrahedral intermediate. mdpi.com DFT calculations on mandelic acid have elucidated the electronic structure of the reactant, showing the distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), which are key to understanding its reactivity. researchgate.netmdpi.com The LUMO is typically centered on the carbonyl group, confirming its electrophilic nature and susceptibility to nucleophilic attack by an alcohol. Theoretical studies can also model the role of the acid catalyst in lowering the activation energy of the reaction.

Kinetics and Thermodynamics of Relevant Reactions

The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are crucial for optimizing its synthesis and understanding its behavior.

The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com The thermodynamics of the reaction are characterized by a relatively small change in enthalpy, as the types of bonds broken and formed are similar. mit.edu The position of the equilibrium is largely governed by the relative concentrations of reactants and products. Le Chatelier's principle is applied to drive the reaction to completion by using an excess of one reactant or by removing a product. masterorganicchemistry.com Studies on the solution thermodynamics of mandelic acid in chiral mandelate ester solvents (propyl and isopropyl) have been conducted to determine solvation enthalpies and investigate chiral recognition phenomena. acs.orgresearchgate.net

Table 2: Kinetic Parameters for the Oxidation of Mandelate Esters by (S)-Mandelate Dehydrogenase This data illustrates kinetic analysis of a reaction involving mandelate esters, not their formation.

| Substrate | kcat (s⁻¹) | Km (mM) |

|---|---|---|

| (S)-Mandelate | 45 ± 2 | 0.24 ± 0.03 |

| Methyl (S)-mandelate | 38 ± 1 | 12 ± 1 |

| Ethyl (S)-mandelate | 33 ± 1 | 6.0 ± 0.5 |

Source: Adapted from research on (S)-mandelate dehydrogenase. nih.gov

Furthermore, studies on the kinetics of lipase-catalyzed synthesis of other benzyl esters, such as benzyl acetate (B1210297), show that high yields (e.g., 98%) can be achieved over a period of 24 hours under optimized conditions. mdpi.com Such studies typically involve monitoring the conversion of reactants over time to determine reaction rates and optimal conditions.

Emerging Trends and Future Research Directions in the Field of S Benzyl 2 Hydroxy 2 Phenylacetate

(S)-benzyl 2-hydroxy-2-phenylacetate, also known as (S)-benzyl mandelate (B1228975), is a valuable chiral building block in organic synthesis. As industries move towards more efficient and environmentally conscious practices, research surrounding this compound is evolving. Current and future research is focused on optimizing its production, discovering new uses, and gaining a more profound understanding of its chemical nature through advanced analytical techniques.

Q & A

Q. What are the optimal synthetic routes for (S)-benzyl 2-hydroxy-2-phenylacetate, and how can enantioselectivity be ensured?

- Methodological Answer : The compound can be synthesized via esterification of (S)-mandelic acid with benzyl alcohol using carbodiimide coupling agents (e.g., DCC/DMAP) under anhydrous conditions. Enantioselectivity is achieved by starting with enantiomerically pure (S)-mandelic acid and monitoring the reaction via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) . Alternatively, asymmetric catalytic methods using chiral ligands (e.g., BINOL-derived catalysts) can induce stereocontrol during ester formation. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances enantiomeric purity .

Q. How can the structural and spectroscopic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve the absolute configuration. Collect high-resolution data (e.g., Cu-Kα radiation, 100 K) and validate the structure using the Flack parameter .

- NMR : Assign peaks via - and -NMR (300–500 MHz in CDCl), focusing on the chiral center (δ 4.8–5.2 ppm for the hydroxyl-bearing methine proton). Compare with racemic analogs to confirm enantiopurity .

- IR and MS : Confirm ester carbonyl (C=O stretch ~1730 cm) and molecular ion ([M+H] at m/z 256) .

Q. What analytical techniques are recommended for assessing impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to separate and quantify impurities. For chiral impurities (e.g., R-enantiomer), employ chiral stationary phases (e.g., Chiralcel® OD-H). Cross-validate with LC-MS (ESI+) to identify trace byproducts (e.g., benzyl alcohol derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer : The (S)-configuration at the hydroxyl-bearing carbon creates steric hindrance, directing nucleophilic attack to the ester carbonyl’s less hindered face. Kinetic studies (e.g., using Grignard reagents or amines) can quantify enantioselectivity. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state geometries and activation energies, revealing preferential pathways .

Q. What computational approaches predict the compound’s solubility and stability in pharmaceutical formulations?

- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., GAFF) to model solvation in aqueous buffers. Use COSMO-RS theory to predict logP and solubility parameters. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS identify degradation products (e.g., benzyl alcohol or mandelic acid) .

Q. How can the compound’s role as a chiral building block in asymmetric synthesis be optimized?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., CAL-B) in transesterification to selectively hydrolyze the undesired enantiomer.

- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Ru-Shvo) with enzymes to racemize the substrate in situ, achieving >90% ee .

- Cross-coupling : Explore Pd-catalyzed Suzuki-Miyaura reactions with boronic acids, leveraging the benzyl ester’s directing effects .

Data Contradictions and Resolution

- vs. 15 : lists "benzilic acid" as a synonym for 2-hydroxy-2,2-diphenylacetic acid, which differs from the target compound’s single phenyl group. Researchers must verify structures via -NMR (absence of a second phenyl group at δ 7.2–7.5 ppm) .

- Synthesis Pathways : describes ethyl ester synthesis via phosphorus trichloride, but benzyl esters require milder conditions (e.g., DCC/DMAP) to avoid racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.